(S)-3-Aminoazepan-2-one hydrochloride

Catalog No.
S685263
CAS No.
26081-07-2
M.F
C6H13ClN2O
M. Wt
164.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Aminoazepan-2-one hydrochloride

CAS Number

26081-07-2

Product Name

(S)-3-Aminoazepan-2-one hydrochloride

IUPAC Name

(3S)-3-aminoazepan-2-one;hydrochloride

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

InChI

InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m0./s1

InChI Key

LWXJCGXAYXXXRU-JEDNCBNOSA-N

SMILES

C1CCNC(=O)C(C1)N.Cl

Canonical SMILES

C1CCNC(=O)C(C1)N.Cl

Isomeric SMILES

C1CCNC(=O)[C@H](C1)N.Cl

Organic Synthesis:

Caprolactams, including (S)-3-aminoazepan-2-one hydrochloride, can serve as building blocks for the synthesis of more complex molecules. Their cyclic structure and functional groups (amine and carbonyl) allow them to participate in various organic reactions, such as:

  • Amide coupling: Caprolactams can react with other molecules containing carboxylic acid groups to form new amide bonds, creating diverse functionalized molecules.
  • Ring-opening reactions: The cyclic structure of caprolactams makes them susceptible to ring-opening reactions under specific conditions. This can lead to the formation of linear molecules with different functionalities.

Medicinal Chemistry:

The structural similarity of caprolactams to certain naturally occurring molecules has led to their exploration in medicinal chemistry. Some caprolactams have been investigated for their potential:

  • Antimicrobial activity: Certain caprolactams have exhibited antimicrobial properties against various bacteria and fungi.
  • Enzyme inhibition: The ability of caprolactams to bind to specific enzymes is being explored for the development of new drugs.

Material Science:

Caprolactams, particularly N-substituted caprolactams like (S)-3-aminoazepan-2-one hydrochloride, have potential applications in material science due to their:

  • Polymerization: Caprolactams can be polymerized to form nylon-like materials with desirable properties, such as good mechanical strength, thermal stability, and chemical resistance.
  • Self-assembly: Certain caprolactams can self-assemble into well-defined structures at the nano-scale, which could be useful for developing new functional materials.

(S)-3-Aminoazepan-2-one hydrochloride is a cyclic compound classified as a caprolactam. Its molecular formula is C6H13ClN2OC_6H_{13}ClN_2O, and it has a molecular weight of approximately 164.63 g/mol. The compound features a six-membered ring containing a nitrogen atom, along with an amine group and a hydrochloride salt. This structure allows it to participate in various

Currently, there is no scientific research readily available describing a specific mechanism of action for (S)-3-Aminoazepan-2-one hydrochloride.

(S)-3-Aminoazepan-2-one hydrochloride is classified as an irritant, causing skin, eye, and respiratory tract irritation []. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, typically using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
  • Reduction: The carbonyl group in the lactam ring can be reduced to yield the corresponding amine, often employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, leading to various derivatives when reacted with alkyl halides or acyl chlorides in the presence of a base .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Alkyl halides, acyl chlorides.

The synthesis of (S)-3-Aminoazepan-2-one hydrochloride typically involves:

  • Cyclization: Starting from an appropriate precursor, often involving the reduction of an azepanone derivative.
  • Introduction of the Amino Group: This can be achieved through various methods, including reductive amination.
  • Purification: Techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

In industrial settings, continuous flow reactors may be used to enhance yield and quality consistency .

(S)-3-Aminoazepan-2-one hydrochloride serves multiple roles in both pharmaceutical and material sciences:

  • Pharmaceuticals: It is explored for its therapeutic potential due to its biological activity.
  • Material Science: Its cyclic structure allows it to be used as a building block for synthesizing more complex molecules .

Several compounds share structural similarities with (S)-3-Aminoazepan-2-one hydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
(R)-3-Aminoazepan-2-one hydrochloride26081-03-81.00
(R)-3-Aminopiperidin-2-one hydrochloride406216-02-20.97
3-Aminopiperidin-2-one hydrochloride138377-80-70.97
(S)-3-Aminopiperidin-2-one hydrochloride42538-31-80.97
6-Aminoazepan-2-one hydrochloride1292369-18-60.91

(S)-3-Aminoazepan-2-one hydrochloride is unique due to its specific stereochemistry and cyclic structure, which differentiates it from other similar compounds that may have different biological activities or synthesis pathways .

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of (S)-3-aminoazepan-2-one hydrochloride through both proton and carbon-13 analyses. The compound exhibits characteristic spectral features that confirm its seven-membered lactam structure with stereochemical integrity [1] [2].

Proton Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance studies of (S)-3-aminoazepan-2-one hydrochloride have been conducted in deuterated solvents including deuterium oxide and dimethyl sulfoxide-d6 [2] [3]. The seven-membered azepanone ring system produces distinct chemical shift patterns that reflect the electronic environment of each proton position. The stereogenic center at carbon-3 bearing the amino group generates characteristic coupling patterns that confirm the absolute stereochemistry [2].

The ring methylene protons display complex multipicity patterns due to the conformational flexibility of the seven-membered ring system. Chemical shift assignments reveal the deshielding effects of the carbonyl group and the amino substituent [2] [3]. The amino group protons appear as exchangeable signals that are sensitive to solvent conditions and pH, with broader linewidths characteristic of nitrogen-bound hydrogens [4].

Integration ratios confirm the molecular stoichiometry, with the characteristic 12:2:1 pattern expected for the ring methylenes, amino group, and lactam NH respectively [2]. Coupling constants provide information about the preferred conformations of the flexible azepanone ring, with vicinal coupling patterns indicating the relative orientations of adjacent carbons [5].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through chemical shift assignments for all carbon positions [2] [3]. The carbonyl carbon exhibits the characteristic downfield chemical shift expected for a lactam C=O group, typically appearing between 165-175 ppm depending on solvent conditions [6] [2].

The stereogenic carbon bearing the amino group displays a distinct chemical shift that reflects both the electron-donating nature of the amino substituent and the electron-withdrawing character of the adjacent carbonyl group [2]. Ring carbons show chemical shifts consistent with saturated aliphatic environments, with subtle variations reflecting their proximity to the heteroatoms [3].

Multiplicity patterns in proton-decoupled spectra confirm the carbon framework, while coupling constant analysis provides additional stereochemical information [5] [7]. The use of advanced techniques such as distortionless enhancement by polarization transfer can distinguish methylene carbons from the amino-bearing carbon [7].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational frequencies that definitively identify the functional groups present in (S)-3-aminoazepan-2-one hydrochloride [2] [3]. The spectral analysis provides direct evidence for the lactam carbonyl, amino group, and hydrochloride salt formation.

Carbonyl Stretching Vibrations

The lactam carbonyl group exhibits a strong, sharp absorption band in the region of 1650-1750 cm⁻¹ [6] [8]. This frequency range is characteristic of cyclic amides, with the exact position influenced by ring size and substitution patterns. Seven-membered lactams typically show carbonyl stretching frequencies at the lower end of this range due to reduced ring strain compared to smaller lactams [8].

The intensity and position of the carbonyl stretch provide information about the electronic environment and hydrogen bonding interactions. In the solid state, intermolecular hydrogen bonding between the lactam NH and carbonyl groups can shift the C=O stretch to lower frequencies [6] [8].

Amino Group Vibrations

Primary amino groups display characteristic stretching and bending vibrations that confirm the presence of the NH2 substituent [4] [9]. The NH stretching region typically shows two bands between 3200-3500 cm⁻¹, corresponding to symmetric and antisymmetric stretching modes of the amino group [4].

The NH bending vibration appears in the region of 1550-1650 cm⁻¹, providing additional confirmation of the amino functionality [4]. In hydrochloride salts, the protonation state of the amino group can significantly alter these vibrational frequencies, with protonated amines showing broader, more complex patterns in the NH stretching region [9].

Hydrochloride Salt Characteristics

Formation of the hydrochloride salt is evidenced by characteristic changes in the infrared spectrum compared to the free base [9]. Protonated amino groups exhibit broader NH stretching absorptions that extend to lower frequencies, often showing multiple overlapping bands between 2500-3500 cm⁻¹ [9].

Additional bands associated with NH3+ vibrations may appear, along with possible N-H...Cl⁻ hydrogen bonding interactions that can be identified through characteristic frequency shifts and band broadening [9].

Mass Spectrometry

Mass spectrometric analysis of (S)-3-aminoazepan-2-one hydrochloride provides molecular weight confirmation and characteristic fragmentation patterns that support structural assignments [1] [3]. Both electrospray ionization and electron impact ionization techniques yield complementary information about the molecular structure and decomposition pathways.

Molecular Ion Characteristics

The molecular ion peak appears at m/z 165 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺ of the compound [1]. The exact mass determination confirms the molecular formula C6H12N2O·HCl with high accuracy [1] [3].

Isotope patterns in the mass spectrum reflect the natural abundance of ¹³C and ¹⁵N isotopes, providing additional confirmation of the elemental composition [1]. The presence of chlorine can be detected through characteristic isotope patterns showing the ³⁵Cl/³⁷Cl ratio [1].

Fragmentation Patterns

Characteristic fragmentation pathways provide structural information through the loss of specific functional groups [10] [11]. Primary fragmentation typically involves cleavage adjacent to the carbonyl group, resulting in ring opening and formation of characteristic fragment ions [11] [12].

Loss of ammonia (17 mass units) represents a common fragmentation pathway for amino-containing compounds, while loss of carbon monoxide (28 mass units) from the lactam carbonyl provides additional diagnostic information [10] [12]. Sequential fragmentations can provide detailed structural mapping of the molecular framework [10].

The stereochemical configuration at the amino-bearing carbon can influence fragmentation patterns, though differentiation of enantiomers typically requires specialized techniques such as ion mobility spectrometry or chiral derivatization [11].

Thermal Stability and Degradation Kinetics

Thermal Stability Assessment

(S)-3-Aminoazepan-2-one hydrochloride demonstrates excellent thermal stability with a melting point exceeding 270°C [13]. This high thermal stability is enhanced by the formation of the hydrochloride salt, which increases intermolecular interactions through ionic bonding and hydrogen bonding networks [14] [13].

The compound remains thermally stable up to its melting point without significant decomposition, indicating robust molecular structure under elevated temperature conditions [13]. This thermal stability profile is consistent with other seven-membered lactam systems and reflects the inherent stability of the azepanone ring framework [15] [16].

Storage under controlled conditions at +4°C under inert atmosphere ensures long-term stability and prevents degradation through oxidation or hydrolysis pathways [13]. The crystalline solid form contributes to enhanced stability compared to amorphous materials [14].

Degradation Kinetics and Mechanisms

Thermal degradation studies of amino lactam compounds typically follow first-order kinetics, with activation energies ranging from 50-150 kJ/mol depending on the specific molecular structure [15] [16]. The degradation mechanism likely involves initial cleavage of the lactam C-N bond, followed by ring opening and further decomposition [15].

The presence of the amino group may influence degradation pathways through intramolecular cyclization reactions or rearrangement processes [17] [18]. Hydrochloride salt formation can affect degradation kinetics by altering the electronic environment of reactive sites [15] [16].

Advanced thermal analysis techniques including thermogravimetric analysis, differential scanning calorimetry, and differential thermal analysis provide quantitative kinetic parameters for degradation processes [15] [16] [3]. These methods enable determination of activation energies, pre-exponential factors, and reaction mechanisms under controlled heating conditions [15] [16].

Solubility Behavior and Partition Coefficients

Aqueous Solubility

(S)-3-Aminoazepan-2-one hydrochloride exhibits significant water solubility due to the presence of the hydrochloride salt, which enhances hydrophilic character through ionic interactions [13] [14]. The compound shows sparingly soluble behavior in aqueous acid solutions, with solubility being pH-dependent due to the ionizable amino group [13].

The seven-membered lactam ring contributes polar character through the amide functionality, while the amino substituent provides additional sites for hydrogen bonding with water molecules [19] [13]. The overall hydrophilic nature is reflected in the negative LogP value of -1.64, indicating preferential partitioning into the aqueous phase [19] [20].

Temperature effects on solubility follow typical patterns for ionic compounds, with increased solubility at elevated temperatures [21]. The crystalline nature of the hydrochloride salt affects dissolution kinetics and equilibrium solubility values [21].

Organic Solvent Solubility

Solubility in organic solvents is generally limited due to the polar, ionic nature of the hydrochloride salt [13] . The compound shows slight solubility in polar protic solvents such as methanol, where hydrogen bonding interactions can stabilize the dissolved species [13] [23].

Dimethyl sulfoxide provides moderate solubility due to its ability to solvate both ionic and neutral species through dipolar interactions [13] [23]. Aprotic polar solvents generally show limited solubility due to poor solvation of the ionic chloride component [23].

Lower polarity organic solvents such as acetone, ethyl acetate, and hydrocarbons show minimal solubility due to unfavorable energetics of dissolving the polar, ionic compound [23] [24]. The amino group and lactam carbonyl contribute to the overall polar character that limits solubility in nonpolar environments [24].

Partition Coefficient Analysis

The octanol-water partition coefficient (LogP) of -1.64 indicates strong hydrophilic character and preferential partitioning into aqueous phases [19] [20] [25]. This negative LogP value is consistent with the presence of ionizable functional groups and the polar lactam framework [25] [26].

The partition behavior is influenced by pH due to the ionizable amino group, with different protonation states showing distinct partitioning characteristics [25] [27]. At physiological pH, the compound exists predominantly in protonated form, enhancing water solubility and reducing lipophilicity [25].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

164.0716407 g/mol

Monoisotopic Mass

164.0716407 g/mol

Heavy Atom Count

10

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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